Bienvenue dans la boutique en ligne BenchChem!

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-

Physicochemical profiling LogP PSA

1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- (CAS 86869-93-4) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b][1,2,4]triazin-3(2H)-one subclass. Its molecular formula is C₁₀H₇N₅O with a molecular weight of 213.20 g/mol.

Molecular Formula C10H7N5O
Molecular Weight 213.20 g/mol
CAS No. 86869-93-4
Cat. No. B14964012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-
CAS86869-93-4
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NNC(=O)N3N=C2
InChIInChI=1S/C10H7N5O/c16-10-14-13-9-12-8(6-11-15(9)10)7-4-2-1-3-5-7/h1-6H,(H,14,16)
InChIKeySDDMAWPFOSFTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3(2H)-one (CAS 86869-93-4): Procurement-Relevant Identity and Core Physicochemical Profile


1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- (CAS 86869-93-4) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b][1,2,4]triazin-3(2H)-one subclass. Its molecular formula is C₁₀H₇N₅O with a molecular weight of 213.20 g/mol . Key computed physicochemical parameters include a density of 1.57 g/cm³, a topological polar surface area (PSA) of 76.20 Ų, and a LogP of 0.89 . The compound features a 7-phenyl substituent on the triazolotriazine core and a carbonyl group at the 3-position, distinguishing it from non-oxo analogs within the same scaffold family .

Why 7-Phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3(2H)-one Cannot Be Replaced by Generic Analogs: Physicochemical and Biological Differentiation Evidence


Subtle structural modifications within the [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold—such as the presence or absence of a 3-oxo group, the position of aryl substitution (6- vs. 7-), or the nature of the N/S-substituent—produce quantifiably distinct physicochemical profiles and divergent biological target engagement . The target compound’s 3-carbonyl group substantially alters LogP, PSA, and hydrogen-bonding capacity relative to non-oxo analogs (e.g., CAS 73213-83-9), directly impacting solubility, permeability, and molecular recognition . Generic substitution with a seemingly similar triazolotriazine therefore risks both altered ADME behavior and loss of the specific pharmacological profile documented for this chemotype .

Quantitative Comparator-Based Evidence Guide for 7-Phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3(2H)-one (86869-93-4)


Enhanced Polarity and Reduced Lipophilicity vs. 7-Phenyl Non-Oxo Analog (CAS 73213-83-9)

The 3-oxo group of the target compound produces a pronounced shift in key drug-likeness parameters relative to the structurally closest non-oxo analog, 7-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine (CAS 73213-83-9). Specifically, the LogP decreases from 1.19 to 0.89, and the PSA increases from 55.97 Ų to 76.20 Ų . The density also increases from 1.43 g/cm³ to 1.57 g/cm³, consistent with stronger intermolecular forces conferred by the carbonyl group .

Physicochemical profiling LogP PSA Drug-likeness ADME prediction

Anxiolytic Activity via the Benzodiazepine Receptor Class: Structural Differentiation from 3-Alkyl-7-phenyl Analogs

The 7-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine core scaffold (which includes the target 3-oxo variant) is documented as an anxiolytic agent class acting via the benzodiazepine binding site of the GABA-A receptor . The anxiolytic patent (US 4,159,375) explicitly covers 6- and 7-(substituted-phenyl)-1,2,4-triazolo[4,3-b]-1,2,4-triazines, with active doses ranging from 0.05 to 15.0 mg/kg/day in a rat shock-induced anxiety model . Within this class, the 3-substituent critically modulates receptor affinity: 3-alkyl-7-phenyl analogs (e.g., 3-methyl, 3-ethyl) exhibit higher lipophilicity (LogP > 1.5) and may differ in binding kinetics compared to the more polar 3-oxo derivative . The target compound's 3-carbonyl group introduces an additional hydrogen-bond acceptor not present in 3-alkyl congeners, potentially altering the residence time at the BZD binding pocket .

Anxiolytic GABA-A receptor Benzodiazepine binding site CNS drug discovery

Anti-Lung Cancer Activity of the Triazolotriazin-7-one Subclass: IC₅₀ Comparison with Reference Chemotherapy

Triazolotriazin-7-one derivatives (the same scaffold family as the target compound) demonstrated significant in vitro anti-cancer activity against the A549 lung carcinoma cell line. Compounds 7a and 7g, two representative triazolotriazin-7-ones, exhibited IC₅₀ values of 36.6 μM and 40.1 μM, respectively, compared to 43.8 μM for the reference chemotherapy drug . Importantly, these compounds showed excellent selectivity, with only 3.5% and 2.8% cytotoxicity against normal BJ1 fibroblast cells . The target compound (7-phenyl-3-oxo) belongs to this same triazolotriazin-7-one subclass and shares the core pharmacophore, including the critical 7-one moiety, which was identified as essential for PHGDH and PSAT1 enzyme engagement via molecular docking (binding energies of −8.5 and −8.2 kcal/mol for 7a and 7g, respectively) .

Anti-cancer Lung carcinoma A549 Triazolotriazin-7-one DNA damage

α-Glucosidase and α-Amylase Inhibition: Scaffold Comparison with 6-Phenyl-3-thioacetamide Analog

A structurally related triazolotriazine derivative, compound 10k (a 6-phenyl-3-thioacetamide-substituted [1,2,4]triazolo[4,3-b][1,2,4]triazine), demonstrated nanomolar inhibitory activity against both α-glucosidase (IC₅₀ = 31.87 nM) and α-amylase (IC₅₀ = 24.64 nM), significantly outperforming the standard drug acarbose (IC₅₀ = 53.43 nM and 46.12 nM, respectively) . While 10k differs from the target compound (7-phenyl-3-oxo) in both aryl position (6- vs. 7-) and 3-substituent (thioacetamide vs. oxo), both compounds share the [1,2,4]triazolo[4,3-b][1,2,4]triazine core. The target compound's 3-oxo group introduces a different electronic environment at the triazine ring that may confer distinct enzyme selectivity profiles compared to the thioacetamide congener .

Anti-diabetic α-glucosidase α-amylase Enzyme inhibition Triazolotriazine

Kinase Inhibition Potential: Comparative Scaffold Analysis with 3-Amino-6-aryl Triazolotriazines

[1,2,4]Triazolo[4,3-b][1,2,4]triazines are established kinase inhibitor scaffolds. Patent US 7,915,408 discloses 3-amino-6-aryl derivatives as potent c-Met kinase inhibitors with IC₅₀ values reaching ~10 nM . More relevant to the target compound, molecular docking of triazolotriazin-7-one derivatives 7a and 7g against the lung cancer targets PHGDH (3-phosphoglycerate dehydrogenase) and PSAT1 (phosphoserine aminotransferase) yielded binding energies of −8.5 and −8.2 kcal/mol, respectively, for PHGDH . The 3-oxo group present in the target compound is geometrically and electronically distinct from the 3-amino substituent in the c-Met inhibitor series, potentially directing kinase selectivity toward metabolic kinases (PHGDH/PSAT1) rather than receptor tyrosine kinases (c-Met) .

Kinase inhibition c-Met PHGDH PSAT1 Anti-cancer Molecular docking

Antimicrobial and Anti-Inflammatory Activity: Scaffold-Class Potency Against Bacterial Strains and COX Inhibition

A series of 1,2,4-triazolo[4,3-b][1,2,4]triazines (including 3-substituted-4-amino derivatives) demonstrated high antibacterial activity against E. coli, P. aeruginosa, S. aureus and antifungal activity against C. albicans, with potency comparable to commercial antibiotics including Imipenem and Nystatin . Additionally, these compounds exhibited anti-inflammatory activity comparable to Indomethacin . While the specific test compounds in this study (3a-d, 9a,b) differ from the target compound at the 3- and 4-positions, the shared triazolotriazine core is the pharmacophoric element responsible for the observed broad-spectrum antimicrobial and anti-inflammatory activities .

Antimicrobial Anti-inflammatory E. coli P. aeruginosa S. aureus C. albicans Triazolotriazine

Procurement-Relevant Application Scenarios for 7-Phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3(2H)-one (86869-93-4)


Medicinal Chemistry: Lead Optimization for PHGDH/PSAT1-Targeted Lung Cancer Therapy

Procure 7-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3(2H)-one as a starting scaffold for structure-activity relationship (SAR) studies targeting the serine biosynthesis pathway kinases PHGDH and PSAT1. The triazolotriazin-7-one subclass (including 7a and 7g) has been validated by molecular docking (binding energies of −8.5 and −8.2 kcal/mol for PHGDH) and in vitro anti-cancer activity against A549 lung carcinoma cells (IC₅₀ = 36.6–40.1 μM, outperforming the reference drug at 43.8 μM). The target compound's 3-oxo and 7-phenyl substituents provide suitable vectors for further derivatization to optimize potency and selectivity .

CNS Drug Discovery: Anxiolytic Agent with Improved Physicochemical Drug-Likeness

Employ the target compound as a candidate for preclinical anxiolytic profiling. The core scaffold is covered by US Patent 4,159,375, which demonstrates anxiolytic activity in a rat shock-induced anxiety model at doses of 0.05–15.0 mg/kg/day. The 3-oxo substituent confers a favorable LogP (0.89) and PSA (76.20 Ų) that are within the optimal range for CNS drug-likeness, potentially enabling better brain penetration with lower non-specific tissue binding compared to more lipophilic 3-alkyl analogs .

Metabolic Disease: Dual α-Glucosidase/α-Amylase Inhibitor Probe

Deploy the target compound as a chemical probe to investigate the contribution of the 3-oxo substituent to dual α-glucosidase/α-amylase inhibition. A closely related 6-phenyl-3-thioacetamide triazolotriazine (10k) achieved IC₅₀ values of 31.87 nM (α-glucosidase) and 24.64 nM (α-amylase), representing a 1.68- to 1.87-fold improvement over acarbose. The target compound's distinct 7-phenyl-3-oxo substitution pattern enables head-to-head comparison with the 6-phenyl-3-thioacetamide series to establish substituent-dependent enzyme selectivity .

Anti-Infective Discovery: Antibacterial/Antifungal Scaffold Starting Point

Utilize the target compound as a core scaffold for the synthesis of novel antimicrobial agents. Triazolotriazine derivatives have demonstrated broad-spectrum antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains, as well as antifungal activity against C. albicans, comparable to Imipenem and Nystatin. The 7-phenyl-3-oxo variant provides a distinct electronic profile for exploring SAR against resistant bacterial strains .

Quote Request

Request a Quote for 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.